2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine
Description
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 3 with a trifluoromethyl (-CF₃) group and at position 5 with an ethylamine side chain. The compound’s molecular weight is approximately 181.14 g/mol (free base) or 217.6 g/mol as a hydrochloride salt (CAS 2402838-37-1) . Its structure combines the electron-withdrawing -CF₃ group, which enhances metabolic stability and lipophilicity, with a primary amine moiety that enables derivatization for applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1-2,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFNZIWMIQMTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an amine in the presence of a base can lead to the formation of the oxazole ring. The trifluoromethyl group can then be introduced via radical trifluoromethylation using reagents such as CF3SO2Na under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and photoredox catalysts can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for various diseases
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related heterocycles, focusing on key differences in ring systems, substituents, and functional groups.
Table 1: Structural and Functional Comparisons
| Compound Name | Heterocycle Core | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine | 1,2-Oxazole (isoxazole) | -CF₃ at C3; -CH₂CH₂NH₂ at C5 | 181.14 (free base) | Drug discovery, agrochemical intermediates |
| 1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride | 1,2,4-Oxadiazole | -CF₃ at C3; -CH₂NH₂ at C5; HCl salt | 217.58 | High-purity research reagent (≥95% purity) |
| 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | 1,2,4-Triazole | -C₂H₅ at C3; -CH₃ at N1; -CH₂CH₂NH₂ at C5 | 154.21 | Intermediate in bioactive molecule synthesis |
| 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | 1,2,4-Oxadiazole | -CF₃-C₆H₄ at C3; -NH₂ at C5 | 259.31 | Agrochemical lead optimization |
| N-methyl-2-(5-((3-(trifluoromethyl)phenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine | 1,2,4-Oxadiazole | -CF₃-C₆H₄-O-CH₂ at C5; -CH₂CH₂NHCH₃ at C3 | 303.27 | Bulky substituent for targeted drug design |
Key Differences and Implications
Heterocycle Core
- 1,2-Oxazole (Isoxazole) : The target compound’s isoxazole ring has adjacent oxygen and nitrogen atoms, creating a polarized structure with moderate aromaticity. This contrasts with 1,2,4-oxadiazoles (e.g., ), which have two nitrogen atoms and one oxygen, offering higher thermal stability and resistance to hydrolysis .
- 1,2,4-Triazole : Triazole derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to three nitrogen atoms, enhancing binding affinity in biological targets .
Substituent Effects Trifluoromethyl Group: Common across all compounds, the -CF₃ group improves lipophilicity and resistance to oxidative metabolism. However, its position (e.g., C3 in isoxazole vs. C3 in oxadiazole) alters electronic effects on the amine side chain . Amine Functionalization: The ethylamine side chain in the target compound allows for facile conjugation, while methylamine () or bulky phenoxy groups () modify solubility and steric interactions .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) enhance water solubility compared to free bases. For example, the hydrochloride form of the target compound has a molecular weight of 217.6 g/mol, favoring aqueous compatibility in biological assays .
- Purity and Storage : Most analogs (e.g., ) are supplied at ≥95% purity and require storage in cool, dry conditions to prevent degradation .
Applications
- Pharmaceuticals : The target compound’s isoxazole core is less common than oxadiazoles but offers unique electronic profiles for kinase or protease inhibition .
- Agrochemicals : Oxadiazole derivatives with aryl substituents () are prioritized for herbicidal activity due to their stability in acidic environments .
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis via cyclization of β-keto amides is more straightforward than 1,2,4-oxadiazoles, which require nitrile oxide intermediates .
- Biological Activity : Isoxazole derivatives show promise in CNS drug discovery, while 1,2,4-triazoles () are explored for antifungal and anticancer applications .
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